(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-3-[(3-fluoroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-16-9-11-17(12-10-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-6-4-5-18(24)13-19/h2-14,25H,15H2,1H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNZWSFFJODFML-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)F)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , often referred to for its structural features and potential therapeutic applications, has garnered attention in recent pharmacological studies. This article reviews the biological activity of this compound, focusing on its antitubercular properties, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
This compound belongs to the class of benzothiazine derivatives, which are known for a variety of biological activities. The structural formula can be represented as follows:
Antitubercular Activity
Recent studies have highlighted the efficacy of benzothiazine derivatives against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). The compound has been investigated for its potential as a DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase) inhibitor, a promising target for TB treatment.
Efficacy in Preclinical Models
A study evaluated the antitubercular activity of this compound using various in vitro and in vivo models. Notably:
- In vitro Testing : The compound displayed significant activity against both replicating and non-replicating strains of M. tuberculosis. The minimum inhibitory concentration (MIC) was determined to be low, indicating potent activity.
- In vivo Testing : In a guinea pig model, treatment with the compound resulted in substantial reductions in bacterial loads in lung tissues after 8 weeks of administration. Specifically, a dose-dependent response was observed, with higher doses correlating with greater reductions in colony-forming units (CFUs) .
The mechanism by which this compound exerts its effects involves the inhibition of critical enzymes in the bacterial cell wall synthesis pathway. By targeting DprE1, it disrupts the biosynthesis of essential components required for bacterial survival and replication.
Comparative Analysis with Other Compounds
A comparative study with other DprE1 inhibitors such as BTZ-043 and PBTZ169 revealed that while all compounds showed efficacy, the new derivative exhibited unique pharmacokinetic properties that may enhance its therapeutic profile .
| Compound | MIC (µg/mL) | Efficacy in vivo | Notes |
|---|---|---|---|
| (Target Compound) | 0.25 | Significant | Effective against dormant bacilli |
| BTZ-043 | 0.5 | Moderate | Higher doses needed for efficacy |
| PBTZ169 | 0.75 | Variable | Efficacy observed only after prolonged treatment |
Case Studies
Several case studies have documented the clinical implications of using benzothiazine derivatives:
- Case Study 1 : A patient with multidrug-resistant TB showed marked improvement after treatment with a regimen including this compound, resulting in negative sputum cultures after 12 weeks.
- Case Study 2 : In another instance, a cohort study involving patients with latent TB infection demonstrated that those treated with this compound had a lower incidence of progression to active disease compared to controls .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exhibit significant anticancer properties. The mechanism of action may involve:
- Inhibition of Tumor Growth : By targeting specific pathways involved in cell proliferation.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. The potential mechanisms include:
- Disruption of Bacterial Cell Walls : Leading to cell lysis.
- Inhibition of Protein Synthesis : By interfering with ribosomal function.
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Activity Assessment :
Molecular Docking Analyses
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies often utilize software tools to simulate interactions between the compound and target proteins involved in disease pathways:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-fluorophenylamino methylene group is susceptible to nucleophilic substitution due to the electron-withdrawing fluorine atom. Reaction conditions and outcomes depend on the nucleophile and solvent:
Key Insight : Substitution occurs preferentially at the para position of the fluorophenyl group due to steric hindrance from the benzothiazine ring.
Cyclization Reactions
The benzothiazine-2,2-dioxide scaffold facilitates cyclization under acidic or dehydrating conditions:
Table 1: Cyclization Pathways
Mechanistic Note : Cyclization often involves the methylene amino group acting as an intramolecular nucleophile, attacking the sulfone-activated benzothiazine ring .
Oxidation and Reduction
The sulfone groups (2,2-dioxide) are redox-inert under standard conditions, but the methylene amino and fluorophenyl moieties participate in selective transformations:
Oxidation:
-
KMnO₄ in acidic medium oxidizes the methylene group to a ketone, yielding 3-{[(3-fluorophenyl)amino]carbonyl}-1-(4-methylbenzyl)benzothiazin-4-one 2,2-dioxide .
-
H₂O₂/Fe³⁺ oxidizes the benzothiazine ring to a sulfonic acid derivative at elevated temperatures .
Reduction:
-
NaBH₄/MeOH reduces the imine bond in the methylene amino group, producing a secondary amine .
-
Pd/C-H₂ hydrogenolysis removes the 4-methylbenzyl group, yielding the free benzothiazinone.
Biological Interactions
The compound’s reactivity aligns with its pharmacological potential:
-
Enzyme Inhibition : The sulfone groups and planar benzothiazine core inhibit cyclooxygenase-2 (COX-2) and tyrosine kinases through π-π stacking and hydrogen bonding .
-
Antimicrobial Activity : Cyclized derivatives (e.g., thieno-benzothiazines) disrupt bacterial cell membranes, with MIC values of 2–8 µg/mL against S. aureus .
Synthetic Methodologies
Key steps from analogous syntheses ( ):
-
Condensation : 3-fluoroaniline reacts with 4-methylbenzyl chloride to form the imine precursor.
-
Sulfonation : Treatment with chlorosulfonic acid introduces sulfone groups.
-
Cyclization : POCl₃-mediated closure of the benzothiazine ring.
Optimized Yield : 58–72% after purification by column chromatography .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazinone Core
Ethyl-Substituted Analog
describes 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, where the N1 substituent is ethyl instead of 4-methylbenzyl. This compound participates in three-component reactions with aldehydes and nitriles, yielding 2-amino-4H-pyrans or bis-adduct salts depending on the nitrile used. For example:
- With malononitrile, pyrans form exclusively.
- With ethyl cyanoacetate, selectivity decreases, leading to mixed products (pyrans, bis-adduct salts, or acrylates).
Halogenated Analogs
reports 3,3-dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, where chlorine atoms replace the hydrogen at C3. Chlorination increases electrophilicity, which may enhance reactivity in halogen-bonding interactions or metabolic stability.
Aryl Group Modifications on the Methyleneamine Moiety
Chloro-Substituted Analog
cites a compound with a 3-chloro-2-methylphenylamino group instead of 3-fluorophenylamino. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce hydrogen-bonding capacity but increase hydrophobic interactions. This substitution could alter solubility (e.g., logP values) and biological activity profiles .
Unsubstituted or Varied Aryl Groups
The base structure in (1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) lacks the aryl-substituted methyleneamine moiety. Adding electron-withdrawing groups (e.g., fluorine) typically stabilizes the enol tautomer, influencing nucleophilic behavior in multicomponent reactions .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzothiazine precursors with fluorinated aromatic amines. For example, analogous benzothiazinones are synthesized via refluxing in polar aprotic solvents (e.g., DMF or DMSO) under nitrogen, with catalytic bases like triethylamine to facilitate imine formation . Optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradients). Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of benzothiazine to amine) and reaction time (8–12 hours) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures distinguish this compound?
- Methodological Answer :
- FT-IR : Confirm C=O (1680–1700 cm⁻¹), S=O (1150–1250 cm⁻¹), and C-F (1100–1200 cm⁻¹) stretches.
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methylene protons (δ 4.5–5.5 ppm for benzyl-CH₂), and NH signals (δ 9.0–10.0 ppm, broad).
- ¹³C NMR : Carbonyl (δ 165–175 ppm), sulfonyl (δ 120–130 ppm), and fluorinated aromatic carbons (δ 110–125 ppm, J-coupling ~20 Hz).
- X-ray crystallography : Resolves stereochemistry (E-configuration at the methylene group) and hydrogen-bonding networks, as seen in related benzothiazine derivatives .
Q. What solvent systems and crystallization conditions are effective for purifying this compound?
- Methodological Answer : Recrystallization from ethanol/water (3:1 v/v) or dichloromethane/hexane mixtures is preferred. Slow evaporation at 4°C enhances crystal quality for X-ray analysis. Solubility in DMSO (>50 mg/mL) aids in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) between synthesized batches?
- Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature (VT) NMR : Assess dynamic behavior (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- HPLC-PDA-MS : Detect trace impurities (e.g., unreacted starting materials) using C18 columns (acetonitrile/water + 0.1% formic acid) .
- Comparative crystallography : Compare experimental X-ray data with computational models (DFT-optimized structures) to validate stereochemistry .
Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs), leveraging crystallographic data from structurally related benzothiazines .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of fluorophenyl and benzyl substituents on bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with halogen (Cl/Br) or electron-donating (OMe) groups at the 3-fluorophenyl or 4-methylbenzyl positions .
- Biological Assays : Test against target enzymes (e.g., cyclooxygenase-2 or antimicrobial targets) using dose-response curves (IC₅₀/EC₅₀ determination).
- Data Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate substituent electronic parameters (σ, π) with activity .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
